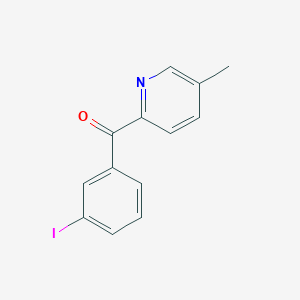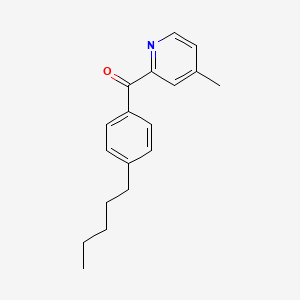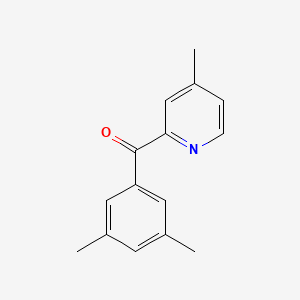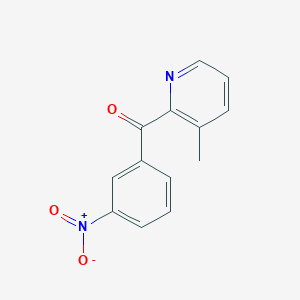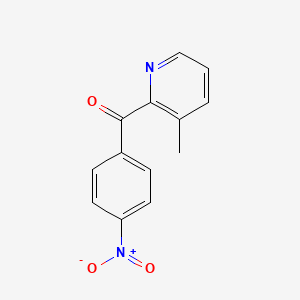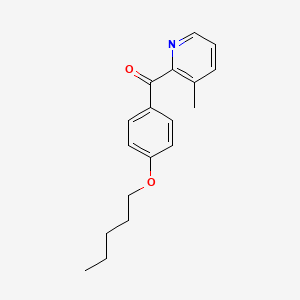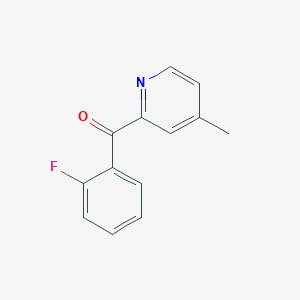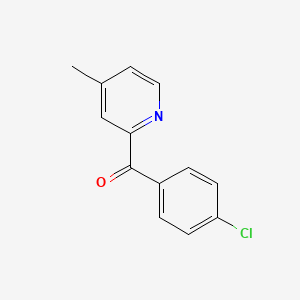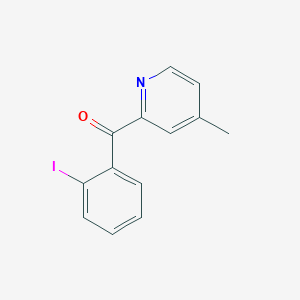
6-Methoxy-2-(4-pentylbenzoyl)pyridine
Overview
Description
“6-Methoxy-2-(4-pentylbenzoyl)pyridine” is a chemical compound with the linear formula C16H17NO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a molecular weight of 255.32 .
Molecular Structure Analysis
The molecular structure of “6-Methoxy-2-(4-pentylbenzoyl)pyridine” can be represented by the InChI code: 1S/C16H17NO2/c1-3-5-12-8-10-13(11-9-12)16(18)14-6-4-7-15(17-14)19-2/h4,6-11H,3,5H2,1-2H3 .Scientific Research Applications
Corrosion Inhibition in Steel
6-Methoxy-2-(4-pentylbenzoyl)pyridine derivatives have been studied for their effectiveness in inhibiting corrosion in mild steel, particularly in hydrochloric acid environments. Pyridine derivatives, including those with methoxy groups, demonstrate mixed-type inhibitor behavior, mainly cathodic, with studies focusing on adsorption isotherms and protective film formation on steel surfaces (Ansari, Quraishi, & Singh, 2015).
Synthesis and Molecular Structure
Studies have focused on the synthesis and molecular structure of heterocyclic ligands, including pyridine derivatives with methoxy groups. These compounds, like 2,6-bis-(2'-methoxyphenyl)pyridine, have been analyzed through X-ray crystallography to understand their structural orientation and intramolecular interactions (Silva et al., 1997).
Antimicrobial and Antifungal Activities
Pyridine nucleus, including methoxy-substituted derivatives, has been synthesized and assessed for biological activity against various bacteria and fungi. These studies indicate that some pyridine derivatives exhibit moderate antimicrobial activities, highlighting their potential in medicine and agriculture (Bhuva et al., 2015).
Photophysical Properties
The photophysical characteristics of pyridine derivatives, such as those with methoxy groups, have been studied to understand their behavior in different solvent environments. These studies contribute to a deeper understanding of intramolecular charge transfer and proton transfer processes, which are crucial in the field of photochemistry (Behera, Karak, & Krishnamoorthy, 2015).
Electronic and Optical Applications
Pyridine derivatives have been explored for their application in electronic and optical devices. Studies have investigated the thermal stability, crystalline structure, and optical properties of these compounds, including their use in semiconductor devices and their photovoltaic properties (El-Menyawy, Zedan, & Nawar, 2019).
properties
IUPAC Name |
(6-methoxypyridin-2-yl)-(4-pentylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-4-5-7-14-10-12-15(13-11-14)18(20)16-8-6-9-17(19-16)21-2/h6,8-13H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCMZCFUNIXZDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(4-pentylbenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



